
エストラジオールジシプロネート
説明
Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate), commonly referred to as ECP, is a synthetic, non-steroidal compound with a wide range of potential applications in scientific research. It is an important component of the estrogen receptor pathway, and has been studied for its role in a variety of physiological processes, including reproduction and development. In addition, ECP has been investigated for its potential use in drug development and therapeutic strategies.
科学的研究の応用
閉経症状に対するホルモン療法
エストラジオールジシプロネートは、閉経症状のホルモン療法に使用されます . これは、エストロゲンレベルの低下により閉経中に多く見られる、ほてり、気分のむら、膣の乾燥などの症状を軽減するのに役立ちます。
女性のエストロゲンレベルの低さに対する治療
この化合物は、女性のエストロゲンレベルの低さを治療するためにも使用されます . エストロゲンは体内の多くのプロセスに不可欠であり、そのレベルが低いと、疲労、体重増加、骨粗鬆症などの症状が現れる可能性があります。エストラジオールジシプロネートは、体内のエストロゲンレベルを回復するのに役立ちます。
トランス女性のホルモン療法
エストラジオールジシプロネートは、トランス女性のホルモン療法に使用されます . これは、乳房の発達や体脂肪の再分配など、二次性徴の発達を助けます。
ホルモン避妊
この化合物は、女性のホルモン避妊に使用されます . これは、排卵を阻止し、子宮頸部の粘液を変化させて精子が卵子に到達しにくくし、受精卵の子宮内膜への着床を防ぐことで機能します。
動物繁殖における発情同期
エストラジオールジシプロネートは、交配用雌豚の発情同期に使用されます . これは、黄体機能の長期化を誘導するのに効果的であり、プロスタグランジンF2α(PGF2α)による治療により、短時間で発情期が到来します .
品質試験とアッセイ
エストラジオールジシプロネートは、特定の品質試験とアッセイの基準として使用されます . これらの試験の正確性と信頼性を確保するのに役立ちます。
作用機序
Estradiol Dicypionate, also known as Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) or EV7SH765LS, is a potent form of estrogenic steroids. It plays a significant role in various physiological processes, particularly in the female reproductive system .
Target of Action
Estradiol Dicypionate primarily targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, Estradiol Dicypionate exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body . The compound is absorbed and then cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Biochemical Pathways
Estradiol Dicypionate influences the synthesis of several proteins and increases the production of binding proteins, lipoproteins, and the proteins involved in blood clotting . It also modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .
Pharmacokinetics
Estradiol Dicypionate is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol .
Result of Action
The molecular and cellular effects of Estradiol Dicypionate’s action are diverse. It influences the synthesis of several proteins and increases the production of binding proteins, lipoproteins, and the proteins involved in blood clotting . It also modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Estradiol Dicypionate. Endocrine-disrupting chemicals (EDCs) may interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These molecules are extremely heterogeneous and include both synthetic and natural chemicals . Humans are exposed to EDCs from several sources, and this may be dangerous especially during critical life stages, such as in fetuses or children .
Safety and Hazards
生化学分析
Biochemical Properties
Estradiol Dicypionate interacts with various enzymes, proteins, and other biomolecules. It binds to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . It also interacts with ribosomes to produce specific proteins that express the effect of Estradiol Dicypionate upon the target cell .
Cellular Effects
Estradiol Dicypionate has profound effects on various types of cells and cellular processes. It strongly promotes cellular proliferation . It influences cell function by generating cellular signals through its interactions with ion channels on the surface of cells or by binding to and activating a class of proteins called receptors .
Molecular Mechanism
Estradiol Dicypionate enters target cells freely and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . This mechanism of action allows Estradiol Dicypionate to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Estradiol Dicypionate change over time in laboratory settings. Ionizing radiation significantly reduces the secretion of Estradiol Dicypionate by ER+ breast cancer cells
Dosage Effects in Animal Models
The effects of Estradiol Dicypionate vary with different dosages in animal models. For instance, increasing the dose of Estradiol Dicypionate benefited the reproductive performance of Nellore beef cows with a reduced body condition score .
Metabolic Pathways
Estradiol Dicypionate is involved in various metabolic pathways. It is produced in the gonads and adrenal glands, as well as various other tissue and cell types, including those within the placenta and brain
Transport and Distribution
Estradiol Dicypionate is transported and distributed within cells and tissues. It is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .
Subcellular Localization
It is known that Estradiol Dicypionate can enter the nucleus of the target cell, and regulate gene transcription
特性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-(3-cyclopentylpropanoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLDDBZCWVZBX-FTWOUWFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979386 | |
| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633-36-3 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, dicyclopentanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol dicypionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estradiol dicypionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV7SH765LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



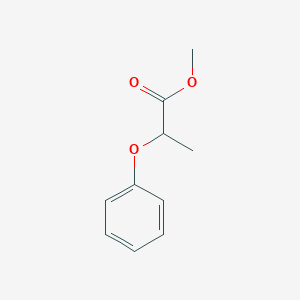


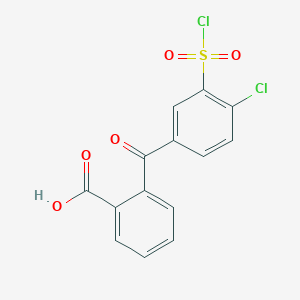



![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)


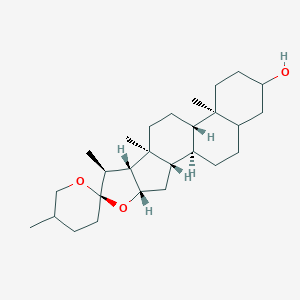
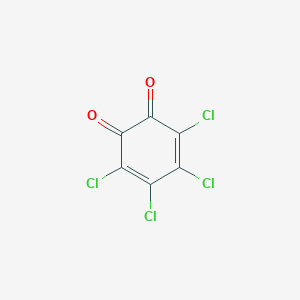
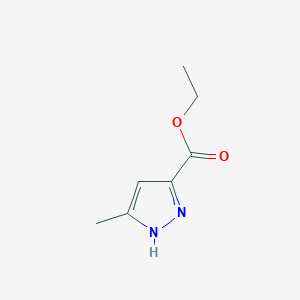
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)